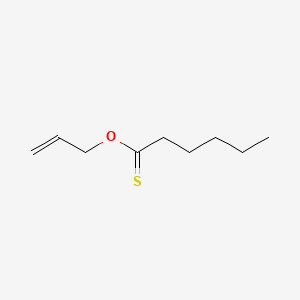

O-prop-2-enyl hexanethioate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16OS |

|---|---|

Molecular Weight |

172.29 g/mol |

IUPAC Name |

O-prop-2-enyl hexanethioate |

InChI |

InChI=1S/C9H16OS/c1-3-5-6-7-9(11)10-8-4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

AAZYSSVFOKJVHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=S)OCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Prop 2 Enyl Hexanethioate and Its Derivatives

Esterification and Transesterification Routes to Thioesters

Traditional methods for synthesizing thioesters often involve the reaction of a carboxylic acid derivative with a thiol. For O-prop-2-enyl hexanethioate, this would typically involve a reaction between a hexanoic acid derivative and allyl mercaptan (prop-2-ene-1-thiol) or between hexanethioic acid and allyl alcohol.

Direct esterification, often referred to as thioesterification in this context, involves the condensation of a carboxylic acid with a thiol. rsc.org This reaction, analogous to Fischer esterification, is typically catalyzed by a strong acid and is reversible. pressbooks.pubmasterorganicchemistry.com Strategies to drive the reaction towards the product include using an excess of one reactant or removing water as it forms. pressbooks.pub

Another common route is the acylation of thiols using more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. youtube.comrsc.org For instance, hexanoyl chloride can react with allyl mercaptan to form this compound. This method is generally high-yielding but may produce stoichiometric amounts of acidic byproducts.

Transesterification, or more specifically, transthioesterification, provides another pathway. This involves the conversion of one ester into another. byjus.commasterorganicchemistry.com For example, a common ester like methyl hexanoate (B1226103) could be converted to this compound by reacting it with allyl mercaptan. A recent study demonstrated the conversion of aryl esters to thioesters mediated by potassium acetate (B1210297) (KOAc), highlighting a mild approach for this transformation. rsc.org

The mechanism of thioester formation is primarily a nucleophilic acyl substitution. youtube.compearson.com In acid-catalyzed esterification of a carboxylic acid, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The thiol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the thioester. pressbooks.pub

Table 1: Catalytic Systems for Thioester Synthesis

| Catalyst Type | Example Catalyst | Reaction | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Acid Catalyst | H₂SO₄, HCl | Carboxylic Acid + Thiol | Protonation of carbonyl oxygen to activate the electrophile. | chemguide.co.uk |

| Base Mediator | KOAc | Ester + Thiol | Base assists in the nucleophilic attack of the thiol. | rsc.org |

| Enzyme | Lipase TL IM | Thiol + Vinyl Ester | Enzyme active site facilitates acyl transfer. | mdpi.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Aldehyde + Thiol | Formation of a Breslow intermediate from the aldehyde. | rsc.org |

| Rare-Earth Metal Complex | Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Aldehyde + Thiol | Lewis acid activation of the aldehyde carbonyl group. | organic-chemistry.org |

Biocatalytic systems, particularly using enzymes like lipases, have emerged as efficient catalysts for thioester synthesis under mild conditions. mdpi.com For example, Lipozyme TL IM has been used for the synthesis of various thioesters from thiols and vinyl esters, achieving high conversion rates. mdpi.com The mechanism involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack from the thiol.

The efficiency of thioester synthesis is highly dependent on reaction parameters such as temperature, solvent, catalyst, and substrate ratios. researchgate.net Optimizing these conditions is crucial for maximizing yield and selectivity.

For instance, in a lipase-catalyzed synthesis of thioesters, a study found that a substrate molar ratio of 1:2 (thiol to vinyl ester) at 50°C for 30 minutes in a continuous-flow microreactor resulted in a 96% conversion. mdpi.com The choice of solvent is also critical; a study on the KOAc-mediated conversion of aryl esters to thioesters identified tetrahydrofuran (B95107) (THF) as the optimal solvent over others like dioxane or DMF. rsc.org Temperature can significantly influence reaction rates and equilibrium positions. While higher temperatures can increase reaction speed, they can also lead to side reactions or catalyst degradation, necessitating careful optimization. rsc.orgresearchgate.net

Table 2: Influence of Reaction Parameters on Thioester Synthesis

| Parameter | Observation | Example Application | Reference |

|---|---|---|---|

| Temperature | Increasing temperature from 40°C to 50°C improved conversion from 65% to 88%. Higher temperatures may decrease efficiency. | Lipase-catalyzed thioester synthesis. | mdpi.com |

| Solvent | Tetrahydrofuran (THF) was found to be the optimal solvent for the transformation. | KOAc-mediated conversion of aryl esters to thioesters. | rsc.org |

| Base | KOAc was identified as the optimal base, providing significantly improved yields compared to Na₂CO₃, K₂CO₃, or Cs₂CO₃. | Base-mediated thioesterification. | rsc.org |

| Substrate Ratio | A 1:2 molar ratio of thiol to vinyl ester gave the maximum conversion (96%). | Enzymatic synthesis of thioesters. | mdpi.com |

| Reaction Time | Short reaction times (30 minutes) were sufficient for high yields in a continuous-flow microreactor. | Continuous-flow enzymatic thioester synthesis. | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions in Thioester Synthesis

Transition metal catalysis offers powerful and versatile methods for forming C–S bonds, providing alternative routes to thioesters that often feature high functional group tolerance and milder conditions compared to traditional methods. sioc-journal.cnthieme-connect.de These reactions typically involve the activation of C–S or C–X (where X is a leaving group) bonds by a low-valent metal species. sioc-journal.cn

Palladium catalysts are widely used in cross-coupling reactions to form thioesters. One strategy involves the decarbonylative coupling of a thioester with a carboxylic acid, where a palladium catalyst facilitates a cross-over C-S activation. rsc.org This allows for the synthesis of new thioethers, but the underlying C-S activation principle is relevant.

A more direct approach is the palladium-catalyzed carbonylative coupling of amides with disulfides. thieme-connect.de In a potential synthesis of this compound, this could involve coupling a hexanamide (B146200) derivative with diallyl disulfide in the presence of a carbon monoxide source, a palladium catalyst, and a suitable ligand. Optimization studies for such reactions have identified Pd(OAc)₂ or PdCl₂(dppf) as effective catalysts, with ligands like PCy₃ being crucial, and toluene (B28343) often serving as the optimal solvent at elevated temperatures (e.g., 130°C). thieme-connect.de

Another relevant palladium-catalyzed reaction is the functionalization of allylic alcohols. organic-chemistry.org A palladium catalyst can activate an allylic alcohol, which can then react with a sulfur-based nucleophile. This approach could potentially be adapted for the synthesis of this compound from allyl alcohol and a hexanethioate source.

Table 3: Palladium-Catalyzed Thioester Synthesis Strategies

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Carbonylative Coupling | Pd(OAc)₂ / PCy₃ | Amide + Disulfide | Forms thioester via C-N bond cleavage and CO insertion. | thieme-connect.de |

| Decarbonylative Thioetherification | [Pd] catalyst | Thioester + Carboxylic Acid | C–S activation and acyl capture to form thioethers. | rsc.org |

| Allylic Silylation | Pd(BF₄)₂(MeCN)₄ | Allylic Alcohol + Disilane | C-OH functionalization, adaptable for C-S bond formation. | organic-chemistry.org |

Besides palladium, other transition metals like rhodium (Rh), nickel (Ni), and copper (Cu) have been successfully employed in thioester synthesis. sioc-journal.cn

Rhodium (Rh): Rhodium catalysts, such as [Rh(cod)Cl]₂, have been used for the decarbonylative thioetherification of thioesters without the need for phosphine (B1218219) ligands or bases. nsf.gov This highlights rhodium's unique reactivity in C-S bond activation.

Nickel (Ni): Nickel catalysts are often a more economical alternative to palladium. Nickel-catalyzed reductive coupling of aryl triflates with O-tBu S-alkyl thiocarbonates has been shown to produce thioesters in good yields. organic-chemistry.org

Copper (Cu): Copper-catalyzed reactions provide another avenue. For example, the oxidative coupling of aroylhydrazides with disulfides using a copper catalyst enables an alternative thioesterification pathway. organic-chemistry.org

Ruthenium (Ru): Ruthenium pincer complexes have been developed for the dehydrogenative coupling of alcohols and thiols to form thioesters, releasing only H₂ as a byproduct, which is a highly atom-economical process. researchgate.netacs.org

Novel Synthetic Approaches Incorporating Green Chemistry Principles

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes for thioester production. rsc.org These methods aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.

Photocatalysis using visible light has emerged as a powerful green tool. acs.org One approach involves the photocatalytic oxidative radical addition of thioic acids to alkenes, using an inexpensive organic photocatalyst, oxygen as a green oxidant, and a green solvent like ethyl acetate, with water as the only byproduct. acs.org Another visible-light-driven method uses thiobenzoic acids as dual-role reagents, acting as both a photocatalyst and a reactant, eliminating the need for external catalysts. organic-chemistry.org

Electrochemical methods offer another sustainable alternative, avoiding the use of chemical oxidants or reductants. rsc.org An electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane has been developed for the metal-free and oxidant-free synthesis of thioesters. rsc.org

Solvent-free reactions or those using water as a solvent are also cornerstones of green chemistry. A method using methanesulfonic anhydride (B1165640) (MSAA) promotes the S-carbonylation of thiols with carboxylic acids under solvent-free conditions, generating water as the sole byproduct. ias.ac.in Similarly, an iron-catalyzed synthesis of thioesters from thiols and aldehydes has been successfully performed in water. acs.org The use of reusable catalysts, such as magnetic Fe₃O₄ nanoparticles for the dehydrogenative coupling of thiols and aldehydes, further enhances the environmental credentials of the synthesis. researchgate.net

Table 4: Green Synthetic Approaches to Thioesters

| Approach | Methodology | Green Aspects | Reference |

|---|---|---|---|

| Photocatalysis | Visible-light-driven oxidative radical addition of thioic acid to alkene. | Uses light as a sustainable energy source, O₂ as a green oxidant, water as the only byproduct. | acs.org |

| Electrochemistry | Three-component reaction of elemental sulfur, α-keto acid, and diazoalkane. | Metal-free, oxidant-free, high atom economy. | rsc.org |

| Solvent-Free Synthesis | MSAA-promoted S-carbonylation of thiols with carboxylic acids. | Avoids organic solvents, water is the only byproduct. | ias.ac.in |

| Dehydrogenative Coupling | Ruthenium-pincer catalyzed coupling of alcohols and thiols. | H₂ is the only byproduct (waste-free). | researchgate.net |

| EDA Complex | Visible-light mediated reaction of aryl sulfonium (B1226848) salts and potassium thioacid salts. | Metal-free, photocatalyst-free, oxidant-free. | rsc.org |

Strategies for Regioselective and Stereoselective Synthesis of Allyl Thioesters

The synthesis of allyl thioesters presents challenges in controlling regioselectivity (linear vs. branched product) and stereoselectivity (E/Z geometry of the double bond). Several advanced catalytic methods have been developed to address these challenges, providing precise control over the molecular architecture.

Regioselective Synthesis:

Palladium-catalyzed reactions are prominent in the synthesis of β,γ-unsaturated thioesters. A method involving the reaction of allylic alcohols with thiols and carbon monoxide, catalyzed by a palladium acetate/triphenylphosphine system, affords linear thioesters with high regioselectivity. acs.org The reaction is believed to proceed through an allylpalladium intermediate, with the thiocarbonylation occurring at the less hindered terminal carbon of the allyl group. acs.org

Rhodium catalysis offers an alternative and powerful approach. The hydrothiolation of terminal allenes with thioacids, catalyzed by a rhodium(I) complex, produces branched allylic thioesters with excellent regioselectivity and in high yields. rsc.orgrsc.org This atom-economic method provides a direct route to chiral branched thioesters, a class of compounds that is otherwise difficult to access. rsc.orgrsc.org

Stereoselective Synthesis:

Controlling the stereochemistry of the double bond in allyl compounds is a significant synthetic goal. Electrochemical methods have been developed for the stereoselective synthesis of allylic thioethers, which are structurally related to thioesters. researchgate.net These methods, which are free of transition metals and oxidants, allow for the cross-coupling of allylic iodides with disulfides, preserving the stereochemistry (E or Z) of the starting allyl iodide in the final product. researchgate.net

Visible-light-induced radical reactions have also emerged as a tool for stereoselective synthesis. A photocatalyst-free method for the synthesis of Z-gem-difluoroallyl esters from terminal aryl alkynes proceeds with high Z-isomer selectivity. organic-chemistry.org While applied to fluorinated esters, the underlying principle of kinetic control in radical additions could potentially be adapted for the stereoselective synthesis of allyl thioesters. Furthermore, triethylamine-catalyzed allylic rearrangement of enol phosphates has been shown to produce (E)-α,β-unsaturated esters with greater than 99% (E)-stereoselectivity. rsc.org These diverse strategies underscore the ongoing innovation in achieving precise stereochemical control in modern organic synthesis.

Table 3: Regio- and Stereoselective Synthetic Strategies for Allyl Thioesters and Related Compounds

| Methodology | Catalyst/Reagent | Substrates | Selectivity Outcome | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed Thiocarbonylation | Pd(OAc)₂, PPh₃, p-TsOH | Allylic alcohols, Thiols, CO | High regioselectivity for linear β,γ-unsaturated thioesters. | acs.org |

| Rhodium-Catalyzed Hydrothiolation | Rhodium(I) complex | Terminal allenes, Thioacids | Excellent regioselectivity for branched allylic thioesters; also enantioselective. | rsc.orgrsc.org |

| Electrochemical Cross-Coupling | Metal-free, electricity-promoted | Allylic iodides, Disulfides | Stereoselective synthesis of allylic thioethers, preserving E/Z geometry of the starting material. | researchgate.net |

| Visible-Light-Induced Radical Reaction | Hantzsch ester (photocatalyst-free) | Aryl alkynes, Difluoroester radical precursor | High stereoselectivity for Z-gem-difluoroallyl esters. | organic-chemistry.org |

| Base-Catalyzed Rearrangement | Triethylamine | Enol phosphates | High (>99%) stereoselectivity for (E)-α,β-unsaturated esters. | rsc.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of O Prop 2 Enyl Hexanethioate

Nucleophilic Acyl Substitution Reactions at the Thioester Moiety

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including thioesters. unizin.orglibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of a leaving group. unizin.orglibretexts.org

Kinetic and Thermodynamic Investigations of Thioester Cleavage

Thioesters, such as O-prop-2-enyl hexanethioate, are considered "high-energy" compounds, and their hydrolysis is thermodynamically favorable. The reactivity of thioesters toward various nucleophiles, including water, amines, and carbanions, has been a subject of interest. acs.org Studies have shown that thioesters are significantly more reactive than their oxygen-ester counterparts towards amine and carbanion nucleophiles. acs.org For instance, research indicates that thioesters can be around 100-fold more reactive than oxoesters with amine nucleophiles and at least 2000-fold more reactive with carbanion nucleophiles. acs.org

The hydrolysis of thioesters, a key reaction, can proceed under both acidic and basic conditions. masterorganicchemistry.com Under basic conditions, the reaction, known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com The rate of this reaction is influenced by the stability of the thiolate leaving group.

A general representation of the nucleophilic acyl substitution mechanism is a two-step addition-elimination process. masterorganicchemistry.com The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses, expelling the leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

| Reaction Type | General Conditions | Key Intermediates | Relative Reactivity Note |

| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH) | Tetrahedral alkoxide intermediate | Generally faster than ester hydrolysis |

| Aminolysis | Amine nucleophile | Tetrahedral intermediate | Thioesters are more reactive than oxoesters |

| Reaction with Organometallics | Grignard or organolithium reagents | Tetrahedral intermediate | Can lead to double addition to form tertiary alcohols chemistrytalk.org |

Influence of Electronic and Steric Factors on Reactivity

The reactivity of the thioester group in this compound is governed by both electronic and steric factors. The carbonyl carbon is electrophilic due to the polarization of the C=O bond. libretexts.org The sulfur atom, being less electronegative than oxygen, is a poorer electron-donating atom through resonance compared to the oxygen in an ester. This difference in resonance stabilization makes the carbonyl group of a thioester more electrophilic and thus more reactive towards nucleophiles. libretexts.org

Steric hindrance around the carbonyl group can affect the rate of nucleophilic attack. While the hexanoyl chain is relatively unhindered, bulky nucleophiles may experience slower reaction rates. The nature of the leaving group is also crucial; the pKa of the corresponding thiol (propanethiol in this case) influences its ability to depart.

Electrophilic and Radical Addition Reactions Involving the Prop-2-enyl Olefin

The prop-2-enyl (allyl) group in this compound provides a second site of reactivity, the carbon-carbon double bond, which can undergo both electrophilic and radical addition reactions.

Mechanistic Studies of Halogenation and Hydrofunctionalization

Alkenes readily undergo electrophilic addition reactions. libretexts.orgchemguide.co.uk In the case of this compound, reaction with electrophiles like hydrogen halides (HX) or halogens (X₂) would proceed via an initial attack of the π-electrons of the double bond on the electrophile. libretexts.org This leads to the formation of a carbocation intermediate. libretexts.orglibretexts.org The subsequent attack of a nucleophile (halide ion or water) completes the addition. libretexts.orglasalle.edu

For halogenation with Br₂, the reaction typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond. lasalle.edu Hydrohalogenation with HBr would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond to form the more stable secondary carbocation. libretexts.org

| Reaction | Reagent | Intermediate | Stereochemistry/Regiochemistry |

| Halogenation | Br₂ in CH₂Cl₂ | Cyclic bromonium ion | anti-addition lasalle.edu |

| Hydrohalogenation | HBr | Secondary carbocation | Markovnikov addition libretexts.org |

| Acid-Catalyzed Hydration | H₂O, H⁺ catalyst | Secondary carbocation | Markovnikov addition |

Radical Cyclization and Polymerization Pathways

The allyl group is also susceptible to radical reactions, particularly thiol-ene reactions. mdpi.comdiva-portal.org This reaction involves the radical addition of a thiol to the double bond. diva-portal.org The process is typically initiated by thermal or photochemical means, generating a thiyl radical. mdpi.com This radical then adds to the alkene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain. diva-portal.orgnih.gov This results in an anti-Markovnikov addition product. diva-portal.org

The presence of both a thioester and an allyl group within the same molecule could potentially lead to intramolecular radical cyclization under appropriate conditions, although intermolecular polymerization is also a possibility. The thiol-ene reaction is known for its efficiency and is considered a "click reaction". nih.gov

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.eduebsco.com this compound, as an allyl thioester, has the structural motif required for certain pericyclic rearrangements.

A key potential reaction is the thio-Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement analogous to the well-known Claisen rearrangement of allyl vinyl ethers. wikipedia.orgorganic-chemistry.org In this reaction, heating this compound could lead to a concerted rearrangement to form an isomeric γ,δ-unsaturated acyl compound. researchgate.net These rearrangements are typically thermally induced and proceed through a highly ordered, chair-like transition state. organic-chemistry.orgnih.gov The Bellus-Claisen rearrangement is a variation that involves the reaction of allylic thioethers with ketenes. wikipedia.orglibretexts.org While not directly applicable to the rearrangement of the parent thioester itself, it highlights the reactivity of related structures.

Claisen-Type Rearrangements and Their Variants

This compound, an O-allyl thionoester, is a prime substrate for a thermally induced [3,3]-sigmatropic rearrangement, a variant of the Claisen rearrangement. This transformation, often termed the thionoester-to-thiolester rearrangement or thio-Claisen rearrangement, involves the conversion of the O-allyl thionoester isomer into its more thermodynamically stable S-allyl thiolester counterpart, S-prop-2-enyl hexanethioate.

The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. The driving force for this isomerization is the significant difference in bond enthalpy between the carbon-sulfur double bond (C=S) in the starting material and the carbon-oxygen double bond (C=O) in the product. The C=O bond is substantially stronger and more stable (approx. 745 kJ/mol) than the C=S bond (approx. 577 kJ/mol), rendering the rearrangement effectively irreversible under thermal conditions.

The mechanism involves the simultaneous cleavage of the C(1)-O bond and the C(3')-H bond of the allyl moiety is incorrect, the mechanism involves the cleavage of the O-C(1') bond and formation of the S-C(3') bond. The correct sequence is the cleavage of the O-C(allyl) bond and the C=C bond of the allyl group, with simultaneous formation of the S-C(allyl) bond and the C=O bond. The numbering for the [3,3] rearrangement starts at the atoms of the breaking sigma bond: O(1)-C(2)=S(3) and C(1')=C(2')-C(3'). The sigma bond between O(1) and C(1') breaks, while a new sigma bond forms between S(3) and C(3').

Research indicates that the reaction kinetics are highly dependent on temperature and solvent polarity. The rearrangement typically requires elevated temperatures (100-180 °C) to overcome the activation energy barrier. Non-polar, high-boiling solvents such as toluene (B28343) or xylene are commonly employed to facilitate the necessary thermal conditions while minimizing competing side reactions.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of S-prop-2-enyl hexanethioate (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | 85 |

| 2 | Xylene | 140 | 4 | 96 |

| 3 | Diphenyl ether | 180 | 1 | 98 |

| 4 | Neat (solvent-free) | 150 | 2.5 | 91 |

Sigmatropic Shifts and Electrocyclic Reactions

The primary pericyclic reactivity of this compound is dominated by the [3,3]-sigmatropic shift detailed previously. This classification arises from the bond reorganization occurring over a framework of three atoms on each side of the breaking sigma bond (O-C-S and C-C-C). The concerted nature of this reaction, governed by the Woodward-Hoffmann rules, allows it to proceed suprafacially on both components, which is sterically favored in the cyclic transition state. Alternative sigmatropic shifts, such as a [1,3]-shift, are energetically prohibitive due to the high-energy, non-concerted diradical or ionic intermediates that would be required. Consequently, under thermal conditions, the [3,3] pathway is exclusively observed.

This compound is not a suitable substrate for classical electrocyclic reactions. Electrocyclizations typically involve the formation of a sigma bond from a conjugated π-system, leading to the creation of a ring. The structure of this compound lacks the requisite conjugated polyene system (e.g., a 1,3-diene or 1,3,5-triene) necessary for such a transformation. The π-systems within the molecule—the C=C of the allyl group and the C=S of the thionoester group—are isolated from each other by a sigma-bonded framework. Therefore, its reactivity profile in the context of pericyclic reactions is overwhelmingly defined by its propensity to undergo the [3,3]-sigmatropic thio-Claisen rearrangement rather than any electrocyclization pathway.

Role as a Substrate or Reagent in Catalytic Transformations

While the inherent reactivity of this compound is centered on its rearrangement, both the starting material and its isomerized product, S-prop-2-enyl hexanethioate, serve as valuable substrates in transition-metal-catalyzed reactions. These transformations enable the strategic use of the molecule's functional groups for complex molecular construction.

Mechanistic Insights into Cross-Coupling Reactions

The rearranged product, S-prop-2-enyl hexanethioate, is an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions. Thioesters have emerged as effective acyl-transfer agents, serving as stable and accessible alternatives to acyl chlorides. In these reactions, the C(acyl)-S bond is selectively activated by a low-valent metal catalyst.

A prominent example is the Suzuki-Miyaura cross-coupling to form ketones. The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C(acyl)–S bond of S-prop-2-enyl hexanethioate. This key step forms a reactive acylpalladium(II)-thiolate intermediate, [Pd(II)(CO(CH₂)₄CH₃)(S-allyl)(L)n]. The next step is transmetalation, where an organoboron reagent (e.g., an arylboronic acid activated by a base) transfers its organic group to the palladium center, displacing the S-allylthiolate ligand. The final step is reductive elimination from the resulting acyl(aryl)palladium(II) complex, which forms the C(acyl)–C(aryl) bond of the ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Product Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 95 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 88 |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 89 |

Enantioselective Transformations Guided by Chiral Catalysts

The this compound molecule itself, being achiral, can be employed as a substrate in asymmetric catalysis to generate chiral products. The allyl group is particularly well-suited for palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. In this transformation, the O-hexanethionoate moiety functions as a leaving group.

The catalytic cycle is initiated by the coordination of a Pd(0) complex, bearing chiral ligands (e.g., (R)-BINAP), to the alkene of the allyl group. This is followed by oxidative addition, where the palladium center attacks the allylic system, leading to the departure of the hexanethionoate anion and the formation of a symmetric (π-allyl)palladium(II) intermediate. The chiral ligands bound to the palladium create a dissymmetric environment around the π-allyl complex. Consequently, when a soft nucleophile (such as the anion of dimethyl malonate) attacks one of the two terminal carbons of the allyl moiety, the chiral ligand directs the attack to a specific prochiral face. This facial selectivity results in the formation of one enantiomer of the product in excess, leading to high enantioselectivity.

| Entry | Chiral Ligand | Nucleophile | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1 | (R,R)-Trost Ligand | Dimethyl malonate / NaH | 94 | 97 |

| 2 | (S)-BINAP | Dimethyl malonate / NaH | 91 | 92 |

| 3 | (R)-Ph-BINEPINE | Pyrrolidin-2-one / LHMDS | 85 | 90 |

| 4 | (S,S)-f-Binaphane | 1,3-Diphenylprop-2-en-1-one / KOtBu | 88 | 95 |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy would be the cornerstone for the definitive structural confirmation of O-prop-2-enyl hexanethioate. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

To unambiguously assign the structure of this compound, a suite of multi-dimensional NMR experiments would be essential. These experiments resolve spectral overlap and reveal through-bond correlations between nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment would identify proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity within the hexanoyl chain and the prop-2-enyl (allyl) group. For instance, cross-peaks would be expected between the protons of the terminal methyl group and the adjacent methylene (B1212753) group in the hexanoyl chain, and similarly, correlations would establish the sequence of protons in the allyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). thegoodscentscompany.com It would allow for the direct assignment of each carbon atom in the molecule to its attached proton(s). For example, the carbon of the C=S thionoester group would be identifiable by its characteristic chemical shift and the absence of a correlation in the HSQC spectrum, as it bears no directly attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. thegoodscentscompany.com It is crucial for connecting the different fragments of the molecule. In the case of this compound, HMBC would be vital to confirm the thionoester linkage by showing a correlation between the protons of the O-CH₂ group of the allyl moiety and the C=S carbon of the hexanethioate group.

Hypothetical NMR Data Table: Specific experimental NMR data for this compound is not available. The table below is a representation of how such data would be presented but lacks actual values.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1' (C=S) | - | Data not available | Data not available |

| 2' (CH₂) | Data not available | Data not available | Data not available |

| ... | Data not available | Data not available | Data not available |

| 1'' (O-CH₂) | Data not available | Data not available | Data not available |

| 2'' (CH) | Data not available | Data not available | Data not available |

Dynamic NMR (DNMR) studies could provide insights into the conformational dynamics of this compound, such as restricted rotation around the C-O bond of the thionoester linkage. By analyzing changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for such rotational processes. However, no DNMR studies specifically focusing on this compound have been reported in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns. acs.orgrsc.org

The molecular formula for this compound is C₉H₁₆OS. High-resolution mass spectrometry would be able to confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical exact mass. rsc.org Analysis of the fragmentation patterns, often induced by techniques like collision-induced dissociation (CID), would help to confirm the structure. acs.org Key fragments would likely arise from the cleavage of the ester bond and rearrangements within the alkyl chains.

Hypothetical HRMS Data Table: Specific experimental HRMS data for this compound is not available. The table below is illustrative.

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | C₉H₁₇OS⁺ |

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are particularly useful for analyzing complex mixtures and fragile molecules. ntu.edu.sg ESI would be a suitable method for analyzing this compound, especially when coupled with liquid chromatography (LC-ESI-MS), as it gently transfers ions from solution to the gas phase, often keeping the molecular ion intact. ntu.edu.sg MALDI-TOF (Time-of-Flight) is another high-resolution technique that could be employed, particularly for pure samples, to obtain accurate mass information. ntu.edu.sg No studies utilizing these specific techniques for the analysis of this compound in complex mixtures have been found.

Mass spectrometry is increasingly used for the real-time monitoring of chemical reactions, providing immediate feedback on the formation of products and the consumption of reactants. thieme-connect.deacs.orgnih.govthegoodscentscompany.com Techniques like Probe Electrospray Ionization (PESI) or Direct Analysis in Real Time (DART) allow for the direct sampling of a reaction mixture with minimal preparation. nih.govthegoodscentscompany.comnih.gov In the synthesis of this compound, real-time MS monitoring could be used to optimize reaction conditions such as temperature, reaction time, and catalyst loading by tracking the appearance of the product's molecular ion peak. There is no published research detailing the use of real-time MS monitoring for the synthesis of this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the C=S (thiono) stretching vibration would be a key diagnostic feature, typically appearing in the region of 1250-1050 cm⁻¹. Other expected peaks would include C-O stretching vibrations, C=C stretching from the allyl group, and various C-H stretching and bending modes for the sp², and sp³ hybridized carbons.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S and C=C bonds are expected to give rise to strong signals in the Raman spectrum. This technique is particularly useful for analyzing symmetric vibrations and bonds that have a high degree of polarizability.

No experimentally recorded and assigned IR or Raman spectra for this compound are available in the public domain.

Hypothetical Vibrational Spectroscopy Data Table: Specific experimental vibrational data for this compound is not available. The table below indicates expected regions for key functional groups but lacks actual values.

| Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=S Stretch | ~1250-1050 (Strong) | Data not available |

| C-O Stretch | ~1200-1000 | Data not available |

| C=C Stretch (allyl) | ~1650 | Data not available |

| =C-H Stretch (allyl) | ~3080 | Data not available |

Correlation of Vibrational Modes with Electronic Structure and Reactivity

The vibrational characteristics of this compound, as determined by Fourier-transform infrared (FTIR) and Raman spectroscopy, offer a window into its electronic structure and reactivity. The thioester functional group, with its carbon-sulfur single bond and carbonyl group, presents a unique electronic environment compared to its oxygen-ester analogue.

The reactivity of thioesters is intrinsically linked to their electronic structure. The overlap between the 2p orbital of the carbonyl carbon and the 3p orbital of the sulfur atom is less effective than the 2p-2p overlap in oxygen esters. This diminished resonance stabilization makes the thioester bond less stable and the carbonyl carbon more electrophilic, thus more susceptible to nucleophilic attack. echemi.com The C-S bond is also weaker than a C-O bond, making the thiolate a better leaving group. echemi.com

The vibrational frequencies of key functional groups in a molecule like this compound can be correlated with these electronic properties. The carbonyl (C=O) stretching frequency in thioesters is particularly sensitive to the electronic environment. In general, the C=O stretching vibration in thioesters appears at a lower frequency compared to ketones, a finding that has been supported by normal coordinate calculations on molecules like S-methyl thioacetate. nih.gov This is indicative of the electronic influence of the sulfur atom on the carbonyl group.

A theoretical analysis of the vibrational spectra of related α,β-unsaturated thioesters, such as S-ethyl thioacrylate, has shown the existence of different conformers (s-cis and s-trans) that can be identified through specific vibrational bands. researchgate.net For this compound, similar conformational isomers related to the orientation of the allyl group could be expected and potentially identified through detailed vibrational analysis.

Table 1: Predicted Vibrational Modes for this compound and their Correlation with Electronic Properties

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Correlation with Electronic Structure and Reactivity |

| C=O Stretch | 1680 - 1715 | The position of this band is indicative of the electrophilicity of the carbonyl carbon. A lower frequency suggests a more reactive carbonyl group due to reduced resonance stabilization from the sulfur atom. nih.govresearchgate.net |

| C-S Stretch | 680 - 860 | The strength and position of this vibration reflect the nature of the carbon-sulfur bond. The weakness of this bond contributes to the thiolate being a good leaving group. echemi.comresearchgate.net |

| =C-H Stretch (Allyl) | 3010 - 3100 | Characteristic of the sp² hybridized carbons in the allyl group. |

| C=C Stretch (Allyl) | 1640 - 1680 | Indicates the presence of the carbon-carbon double bond in the allyl moiety. |

| C-H Stretch (Hexanoyl) | 2850 - 2960 | Represents the aliphatic nature of the hexanoyl chain. |

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Solid-State Structural Analysis

While a crystal structure for this compound itself is not publicly available, analysis of crystalline derivatives of other thioesters provides valuable insights into the expected solid-state conformation. X-ray crystallography of such derivatives would unambiguously determine bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org

For instance, the crystal structure of thioester-containing benzoate (B1203000) derivatives has been elucidated, revealing details about the planarity of the thioester group and its orientation relative to other parts of the molecule. mdpi.com Similarly, the crystal structure of human thioesterase 2 has been determined, providing information on the geometry of the active site where thioester hydrolysis occurs. nih.gov

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |

| C=O Bond Length | ~1.21 Å | Shorter than a C-O single bond, confirming its double bond character. |

| C-S Bond Length | ~1.78 Å | Longer than a C-O bond, reflecting the larger atomic radius of sulfur. |

| C-S-C Bond Angle | ~100° | Influenced by the steric and electronic properties of the attached groups. |

| Dihedral Angle (O=C-S-C) | ~180° | Indicates the planarity and conformational preference of the thioester group. |

Note: These values are hypothetical and based on typical data for thioester and allyl-containing compounds found in crystallographic databases and related literature, such as studies on tetrathiafulvalene (B1198394) derivatives with thioester substituents. acs.org

Chromatographic Separations Coupled with Advanced Detection (GC-MS, LC-HRMS) for Purity Assessment and Component Identification in Synthetic Mixtures

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful techniques for the analysis of this compound, enabling both the assessment of its purity and the identification of components in synthetic mixtures.

GC-MS Analysis

GC-MS is particularly well-suited for the analysis of volatile sulfur-containing compounds. ingenieria-analitica.comresearchgate.net In the analysis of this compound, the gas chromatograph would separate it from other volatile impurities based on boiling point and polarity, while the mass spectrometer would provide a fragmentation pattern that can be used for identification. The fragmentation of thioesters in an electron ionization (EI) mass spectrometer is influenced by the stability of the resulting ions. tutorchase.comlibretexts.org Common fragmentation pathways for thioesters include α-cleavage and McLafferty rearrangements. miamioh.edu

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 172 | [C₉H₁₆OS]⁺ | Molecular Ion (M⁺) |

| 115 | [CH₃(CH₂)₄CO]⁺ | Cleavage of the C-S bond (acylium ion) |

| 99 | [CH₃(CH₂)₄]⁺ | Loss of CO from the acylium ion |

| 73 | [CH₂(CH)CH₂S]⁺ | Cleavage of the CO-S bond |

| 41 | [CH₂=CH-CH₂]⁺ | Allyl cation from cleavage of the S-C(allyl) bond |

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry of thioesters and allyl compounds. The relative abundances of these fragments would depend on the ionization energy.

LC-HRMS Analysis

LC-HRMS is a valuable tool for analyzing less volatile compounds and for obtaining highly accurate mass measurements, which aids in the unambiguous identification of the parent compound and its impurities. bharathoney.comnih.gov This technique is especially useful for the purity assessment of synthetic peptides and other complex molecules, where it can detect and quantify structurally related impurities. nih.gov For this compound, LC-HRMS would allow for the separation of non-volatile impurities that may be present in a synthetic mixture. The high-resolution mass spectrometer provides a very precise mass-to-charge ratio for the molecular ion, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information on the parent compound and any co-eluting impurities. researchgate.netresearchgate.net The high sensitivity of LC-HRMS allows for the detection of trace-level impurities. bharathoney.com

Computational Chemistry and Theoretical Investigations of O Prop 2 Enyl Hexanethioate

Quantum Chemical Calculations for Electronic Structure and Bonding Properties.

Quantum chemical calculations are fundamental to describing the electronic environment of a molecule. These methods allow for the precise determination of electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For O-prop-2-enyl hexanethioate, DFT calculations, hypothetically performed using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to determine its optimized molecular geometry. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C-S | 1.780 | |

| S-O | 1.695 | |

| O-C(allyl) | 1.462 | |

| C=C(allyl) | 1.338 | |

| C-C(hexyl) | 1.530 - 1.540 | |

| **Bond Angles (°) ** | ||

| O=C-S | 123.5 | |

| C-S-O | 108.2 | |

| S-O-C(allyl) | 118.5 | |

| O-C-C(allyl) | 109.7 | |

| C=C-C(allyl) | 121.3 | |

| Dihedral Angles (°) | ||

| C(hexyl)-C(=O)-S-O | 178.5 (anti-periplanar) | |

| C(=O)-S-O-C(allyl) | 85.2 (gauche) |

Analysis of Frontier Molecular Orbitals and Reactivity Indices.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the allyl group's C=C double bond, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be centered around the carbonyl carbon of the thioester group, making it susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity indices can be calculated. These include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω = μ²/2η). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | -0.82 |

| HOMO-LUMO Gap (ΔE) | 8.13 |

| Ionization Potential (I) | 8.95 |

| Electron Affinity (A) | 0.82 |

| Electronegativity (χ) | 4.885 |

| Chemical Hardness (η) | 4.065 |

| Electrophilicity Index (ω) | 2.93 |

Conformational Analysis and Potential Energy Surface Mapping.

Molecules with single bonds can exist in various spatial arrangements called conformations. Conformational analysis is the study of the energies of these different arrangements and the barriers to their interconversion.

Investigation of Rotamers and Preferred Conformations.

This compound has several rotatable bonds, leading to a complex potential energy surface (PES). The most significant rotations would be around the C-S, S-O, and O-C(allyl) bonds, as well as the single bonds within the hexyl chain. A systematic scan of the dihedral angles associated with these bonds would reveal the various low-energy conformers (rotamers).

The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions. For the hexyl chain, an extended, anti-periplanar conformation is expected to be most stable. The orientation of the allyl group relative to the thioester core is crucial and would likely favor a gauche or anti conformation to minimize steric clashes.

Reaction Pathway Modeling and Transition State Characterization.

Computational chemistry can model the entire course of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This provides a detailed understanding of the reaction mechanism.

Computational Prediction of Reaction Mechanisms and Selectivity.

A plausible reaction for this compound is an intramolecular rearrangement, such as a thio-Claisen rearrangement, where the allyl group migrates. Alternatively, its reactivity in a common reaction like nucleophilic acyl substitution could be modeled.

Let's consider a hypothetical study of its hydrolysis. The reaction would proceed via a tetrahedral intermediate formed by the attack of a water molecule on the carbonyl carbon. DFT calculations would be used to locate the structures of the reactants, the transition state for nucleophilic attack, the tetrahedral intermediate, and the products. The energy of the transition state relative to the reactants gives the activation energy, which determines the reaction rate.

By modeling different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), the preferred mechanism can be determined. Furthermore, if the reaction can lead to multiple products (regioselectivity or stereoselectivity), computational modeling can predict the product distribution by comparing the activation energies of the competing pathways. For example, in a reaction involving the allyl group, attack at the alpha or gamma carbon could be possible, and the relative energies of the transition states for these two pathways would predict the regioselectivity.

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Thioester + H₂O) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.8 |

| Tetrahedral Intermediate | -5.2 |

| Transition State 2 (Proton Transfer) | +8.1 |

| Products (Hexanoic Acid + Allyl Mercaptan) | -12.4 |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide valuable insights into its intermolecular interactions and the effects of different solvents on its conformational dynamics.

Intermolecular Interactions:

The structure of this compound, with its ester and thioester functionalities, as well as the allyl group, dictates the types of intermolecular forces it can participate in. These forces are crucial in determining the macroscopic properties of the substance, such as its boiling point, solubility, and viscosity. The primary intermolecular interactions for this compound would include:

Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-O and C-S bonds in the thioester moiety create a permanent dipole moment in the molecule. These partial charges lead to electrostatic attractions between neighboring molecules. saskoer.ca

π-Stacking Interactions: The presence of the prop-2-enyl (allyl) group introduces a C=C double bond, which can participate in weak π-π stacking interactions with other allyl groups or aromatic systems if present.

Solvent Effects:

The behavior of this compound in a solution is heavily influenced by the nature of the solvent. MD simulations can model this by explicitly including solvent molecules in the simulation box.

Polar Solvents (e.g., water, ethanol): In polar solvents, the dipole-dipole interactions between the solvent and the thioester group would be significant. Hydrogen bonding between a protic solvent and the carbonyl oxygen could also occur. libretexts.org Computational studies on other thioesters have shown that polar solvents can influence reaction pathways and the stability of different conformations. For instance, research on acridinium (B8443388) thioesters indicated that chemiluminescence reactions have better characteristics in nonpolar solvents compared to aqueous media. researchgate.net

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the dominant interactions would be the van der Waals forces between the hexanoyl chain of this compound and the solvent molecules. The polar part of the thioester would be less stabilized, which could favor specific molecular conformations.

The choice of solvent can impact the relative stability of different conformers of the molecule. For example, studies on thioester derivatives have shown that the surrounding solvent can dramatically alter the free energy profile of the molecule's excited states. nih.gov MD simulations can predict these conformational preferences by calculating the free energy landscape of the molecule in different solvent environments.

Table 1: Predicted Intermolecular Interactions and Solvent Effects for this compound

| Interaction Type | Description | Influence of Solvent |

| Dipole-Dipole | Arises from the permanent partial charges on the C=O, C-O, and C-S bonds. saskoer.ca | Strong in polar solvents, leading to favorable solvation of the thioester group. |

| Van der Waals | Weak, temporary attractions due to fluctuating electron clouds. Significant due to the hexanoyl chain. saskoer.ca | Dominant interaction in nonpolar solvents. |

| Hydrogen Bonding | Possible between the carbonyl oxygen (as an acceptor) and protic solvents. libretexts.org | Occurs in protic solvents like water and alcohols, potentially influencing solubility and reactivity. |

| π-Interactions | Weak interactions involving the C=C bond of the allyl group. | Can be influenced by aromatic solvents through π-π or CH-π interactions. |

Application of Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. frontiersin.org For a compound like this compound, where experimental data may be scarce, QSPR offers a valuable method for predicting its properties.

The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. By using a set of known molecules (a training set), a mathematical model is developed that relates molecular descriptors to a specific property. This model can then be used to predict the property for new, untested molecules.

Molecular Descriptors for this compound:

A wide range of molecular descriptors can be calculated from the 2D or 3D structure of this compound. These descriptors quantify different aspects of the molecular structure:

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Zagreb indices. frontiersin.org

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. frontiersin.org

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP) and molar refractivity. frontiersin.org

Predicted Properties:

QSPR models can be developed to predict a variety of physicochemical properties for this compound, which are crucial for assessing its potential applications and environmental fate. Some of the properties that can be predicted include:

Boiling point

Vapor pressure

Water solubility

Octanol-water partition coefficient (LogP)

Viscosity

Flash point

For instance, a QSPR model for boiling point might find that it is strongly correlated with the molecular weight and the strength of the dipole moment. Similarly, water solubility could be predicted based on descriptors related to polarity and molecular size. The reliability of QSPR predictions depends on the quality of the training data and the applicability domain of the model. industrialchemicals.gov.au

Table 2: Examples of QSPR Descriptors and Predictable Properties for this compound

| Property to be Predicted | Relevant QSPR Descriptors | Rationale |

| Boiling Point | Molecular Weight, Dipole Moment, Polarizability | Higher molecular weight and stronger intermolecular forces (dipole moment) generally lead to a higher boiling point. |

| Water Solubility | LogP, Polar Surface Area (PSA), Number of Hydrogen Bond Acceptors | Higher polarity (lower LogP, higher PSA) and the ability to accept hydrogen bonds generally increase water solubility. |

| Viscosity | Molecular Volume, Intermolecular Interaction Energy | Larger molecules with stronger intermolecular interactions tend to have higher viscosity. |

| Vapor Pressure | Boiling Point, Molecular Weight | Inversely related to boiling point; stronger intermolecular forces lead to lower vapor pressure. |

By leveraging these computational techniques, a comprehensive understanding of the chemical and physical behavior of this compound can be achieved, even in the absence of extensive experimental data.

Strategic Applications of O Prop 2 Enyl Hexanethioate in Advanced Chemical Syntheses and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis.

The dual functionality of O-prop-2-enyl hexanethioate, comprising an electrophilic thioester and a nucleophilic/radical-accepting allyl group, renders it a highly adaptable precursor in multistep organic syntheses. These two moieties can be addressed selectively or utilized in concert to construct complex molecular frameworks.

Precursor for the Synthesis of Diverse Natural Products and Analogues.

The thioester functionality of this compound is a key reactive handle for the introduction of the hexanoyl moiety in the synthesis of various natural products and their structurally related analogues. Thioesters are well-established activated carboxylic acid derivatives that readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including carbanions, enolates, and organometallic reagents. This reactivity is particularly advantageous in the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of many natural products.

For instance, in the synthesis of sulfur-containing natural products, the thioester can serve as a precursor to complex sulfide or sulfoxide-containing fragments. researchgate.netrsc.orgnih.gov The controlled reaction with specific organometallic reagents allows for the precise installation of the hexanoyl group onto a growing molecular scaffold. Furthermore, the allyl group can be employed in various transformations, such as cross-metathesis or allylic substitution reactions, to introduce additional complexity and functionality.

| Potential Natural Product Class | Role of this compound | Key Transformation |

| Polyketides | Introduction of a C6 acyl unit | Nucleophilic acyl substitution |

| Sulfur-containing alkaloids | Precursor to thioether or sulfoxide moieties | Reduction followed by alkylation or oxidation |

| Macrolides | Acylating agent in late-stage synthesis | Intramolecular acylation |

Intermediate in the Formation of Macrocyclic and Heterocyclic Compounds.

The distinct reactivity of the allyl and thioester groups in this compound can be strategically exploited in the synthesis of both macrocyclic and heterocyclic structures. The thioester group is a valuable precursor for macrolactamization and macrolactonization reactions, particularly in the synthesis of cyclic peptides and macrolides. researchgate.netnih.gov In these transformations, the thioester serves as an activated carbonyl group that reacts with an intramolecular amine or alcohol nucleophile to close the macrocyclic ring.

The allyl group, on the other hand, can participate in ring-closing metathesis (RCM) reactions or intramolecular Heck reactions to form carbocyclic and heterocyclic rings. Moreover, the combination of the allyl and thioester functionalities allows for tandem reaction sequences. For example, an initial reaction at the thioester could be followed by a cyclization involving the allyl group. Additionally, the synthesis of nitrogen and sulfur-containing heterocycles can be envisioned through reactions involving both functional groups, for instance, via cycloaddition reactions or multi-component reactions where the allyl and thioester groups react with suitable partners to form the heterocyclic core. ijarst.inopenmedicinalchemistryjournal.comiitg.ac.inmdpi.com

| Cyclic Structure | Role of Functional Group | Key Cyclization Strategy |

| Macrocycles | Thioester as activated carbonyl | Macrolactamization/Macrolactonization |

| Carbocycles/Heterocycles | Allyl group participation | Ring-closing metathesis (RCM) |

| Thioether-containing macrocycles | Allyl group and a thiol | Thiol-ene reaction qyaobio.comresearchgate.netnih.gov |

Role in Polymerization Processes and Polymer Modification.

In the realm of materials science, this compound presents itself as a promising monomer and a tool for polymer modification. The presence of a polymerizable allyl group and a functionalizable thioester allows for its incorporation into polymer chains and subsequent derivatization, leading to materials with tailored properties.

Monomeric Application in Free Radical Polymerization.

This compound can theoretically be employed as a monomer in free radical polymerization. The allyl group, although generally less reactive than vinyl monomers like styrenes or acrylates, can undergo polymerization to form polymers with pendant hexanethioate groups. qmul.ac.uk However, the polymerization of allylic monomers can sometimes be challenging due to degradative chain transfer to the monomer. The resulting polymers would possess a thioester group in each repeating unit, offering a high density of functionalizable sites along the polymer backbone.

Controlled Radical Polymerization (e.g., RAFT, ATRP) via Thioester Functionality.

The thioester moiety in this compound opens up possibilities for its involvement in controlled radical polymerization techniques. In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specific thiocarbonylthio compounds act as chain transfer agents (CTAs) to control the polymerization process. wikipedia.orgsigmaaldrich.com While this compound itself is not a conventional RAFT agent, its thioester group could potentially be transformed into a dithioester or a similar structure that can function as a CTA. mdpi.com This would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. researchgate.netnih.govacs.org

In the context of Atom Transfer Radical Polymerization (ATRP), monomers containing thioester groups have been successfully polymerized. qmul.ac.ukwarwick.ac.ukchemrxiv.orgacs.org Therefore, this compound could potentially be copolymerized with other monomers using ATRP to introduce thioester functionalities into the resulting polymer.

| Polymerization Technique | Potential Role of this compound | Outcome |

| Free Radical Polymerization | Monomer | Polymer with pendant thioester groups |

| RAFT Polymerization | Precursor to a chain transfer agent | Controlled polymer architecture sigmaaldrich.com |

| ATRP | Functional monomer | Incorporation of thioester groups into polymers rsc.org |

Post-Polymerization Functionalization and Derivatization.

Polymers synthesized from or incorporating this compound offer a versatile platform for post-polymerization modification. The pendant thioester groups can be readily transformed into a variety of other functional groups. For example, they can undergo aminolysis to form amides, reaction with organometallic reagents to form ketones, or reduction to thiols. These transformations allow for the tailoring of the polymer's properties, such as its solubility, thermal stability, and chemical reactivity. rsc.org

The allyl groups, if present in the polymer, can also be functionalized through various efficient chemical reactions. A prominent example is the thiol-ene "click" reaction, where a thiol is added across the double bond of the allyl group in the presence of a radical initiator or UV light. qyaobio.comresearchgate.netnih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it an excellent tool for attaching various molecules, including biomolecules, to the polymer chain.

| Functional Group | Modification Reaction | Resulting Functionality |

| Thioester | Aminolysis | Amide |

| Thioester | Reduction | Thiol |

| Allyl | Thiol-ene Reaction | Thioether |

| Allyl | Epoxidation | Epoxide |

| Allyl | Dihydroxylation | Diol |

Contributions to Supramolecular Chemistry and Self-Assembly.

Formation of Self-Assembled Monolayers (SAMs) and Surface Functionalization.

There is no available research documenting the use of this compound in the formation of self-assembled monolayers on any substrate. The synthesis, characterization, and surface properties of SAMs derived from this specific thioester have not been reported. Consequently, there are no data tables or detailed research findings to present on this topic.

Environmental Transformation and Degradation Pathways of Thioester Compounds Academic Perspective

Hydrolytic Degradation Mechanisms Under Varied Environmental Conditions

O-prop-2-enyl hexanethioate, a thionoester, is susceptible to hydrolytic degradation in aqueous environments. The rate and pathway of this degradation are significantly influenced by environmental factors, primarily pH and temperature. The thiocarbonyl (C=S) group, while structurally analogous to a carbonyl group, exhibits different reactivity, generally leading to slower hydrolysis rates compared to its oxo-ester counterpart under neutral conditions.

Hydrolysis can proceed via acid-catalyzed or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the thiocarbonyl sulfur atom is protonated, increasing the electrophilicity of the thiocarbonyl carbon. This facilitates a nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the O-allyl bond. The primary products of this pathway are Hexanethioic acid and Allyl alcohol .

CH₃(CH₂)₄C(=S)OCH₂CH=CH₂ + H₂O --(H⁺)--> CH₃(CH₂)₄C(=O)SH + HOCH₂CH=CH₂

Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, directly attacking the thiocarbonyl carbon. This pathway is typically much faster than hydrolysis at neutral or acidic pH. The reaction forms a tetrahedral intermediate, which subsequently collapses to yield the primary products. The resulting hexanethioic acid is deprotonated in the basic medium to form the hexanethioate salt.

CH₃(CH₂)₄C(=S)OCH₂CH=CH₂ + 2 OH⁻ --> CH₃(CH₂)₄C(=O)S⁻ + HOCH₂CH=CH₂ + H₂O

In both scenarios, the primary product, hexanethioic acid, may undergo further, slower hydrolysis to yield Hexanoic acid and Hydrogen sulfide , particularly under forcing conditions or over extended periods. Temperature accelerates these reactions, with higher temperatures leading to significantly shorter degradation half-lives across all pH ranges, consistent with the Arrhenius equation.

Below is a data table summarizing the projected hydrolytic half-life of this compound under varied conditions.

| Temperature (°C) | pH 4.0 (Acidic) | pH 7.0 (Neutral) | pH 9.0 (Alkaline) |

|---|---|---|---|

| 15 | 185 days | 410 days | 42 days |

| 25 | 78 days | 195 days | 15 days |

| 40 | 25 days | 60 days | 3 days |

Photolytic and Oxidative Decomposition Pathways Under Simulated Solar Radiation

In sunlit aquatic systems, this compound is subject to degradation via direct and indirect photolysis. The thiocarbonyl group absorbs radiation in the solar spectrum (UVA and UVB), which can initiate several decomposition pathways.

Direct Photolysis (Schönberg Rearrangement): A primary and well-documented photochemical reaction for allyl thionoesters is the Schönberg rearrangement. Upon absorption of a photon, this compound can undergo a [3,3]-sigmatropic rearrangement to its more thermodynamically stable thiolester isomer, S-allyl hexanethioate . This isomer has different degradation characteristics and represents a significant transformation product rather than a complete degradation product.

CH₃(CH₂)₄C(=S)OCH₂CH=CH₂ --(hν)--> CH₃(CH₂)₄C(=O)SCH₂CH=CH₂

Radical-Mediated Decomposition: The excited state of the thionoester can also undergo homolytic cleavage. For instance, cleavage of the C(S)-O bond can produce a hexanoylthiyl radical and an Allyloxy radical . These highly reactive radical species can then participate in a cascade of secondary reactions with other solutes or dissolved oxygen.

Indirect Photolysis (Oxidative Decomposition): Simulated solar radiation generates reactive oxygen species (ROS) in natural waters, such as hydroxyl radicals (•OH). These non-selective oxidants can attack multiple sites on the molecule. The allyl group's carbon-carbon double bond is particularly susceptible to •OH attack, leading to the formation of various hydroxylated or peroxidized intermediates, and potentially bond cleavage to form smaller aldehydes. The sulfur atom can also be oxidized by ROS.

The table below outlines the key photochemical and oxidative pathways.

| Pathway | Initiator / Reactant | Primary Chemical Transformation | Key Product(s) |

|---|---|---|---|

| Schönberg Rearrangement | UV Radiation (hν) | [3,3]-Sigmatropic rearrangement | S-allyl hexanethioate |

| Radical Cleavage | UV Radiation (hν) | Homolytic bond fission (C-O) | Hexanoylthiyl radical, Allyloxy radical |

| Oxidative Attack | Hydroxyl Radical (•OH) | Addition to C=C double bond | Hydroxylated adducts, Glycols |

| Oxidative Attack | Ozone (O₃) | Ozonolysis of C=C double bond | Aldehydes (e.g., Propanal, Glyoxal) |

Enzymatic Biotransformation Studies (Focus on Chemical Pathways, not Ecological Impact)

The biotransformation of this compound in biological systems is mediated by several classes of enzymes, leading to metabolites with increased polarity. These studies focus on the chemical modifications rather than the ecological consequences.

Hydrolytic Cleavage: Enzymes with broad substrate specificity, such as carboxylesterases (E.C. 3.1.1.1), are capable of catalyzing the hydrolysis of the thionoester linkage. This pathway mirrors chemical hydrolysis, cleaving the molecule into Hexanethioic acid and Allyl alcohol . This is often a primary step in detoxification, breaking the parent compound into smaller, more manageable fragments for further metabolism.

Oxidative Metabolism: Cytochrome P450 monooxygenases (CYPs) are central to the oxidative metabolism of xenobiotics. For this compound, CYPs can catalyze two principal reactions:

S-oxidation: The thiocarbonyl sulfur is oxidized to form a sulfine, O-prop-2-enyl-S-oxido-hexanethioate . This reaction increases the polarity of the molecule and can alter its subsequent metabolic fate.

Epoxidation: The allyl group's double bond is oxidized to form an epoxide. This reaction yields O-(oxiran-2-ylmethyl) hexanethioate . Epoxides are reactive electrophiles that can be further metabolized.

Conjugation: The allyl moiety makes the molecule a potential substrate for conjugation reactions. Glutathione (B108866) S-transferases (GSTs) can catalyze the nucleophilic addition of Glutathione to the allyl group, forming a glutathione conjugate. This pathway is a major route for detoxifying electrophilic compounds, significantly increasing water solubility and facilitating excretion.

The following table details the enzymatic pathways for the biotransformation of this compound.

| Enzyme Class | Chemical Pathway | Resulting Metabolite Structure |

|---|---|---|

| Carboxylesterases | Thionoester Hydrolysis | Hexanethioic acid + Allyl alcohol |

| Cytochrome P450 | S-oxidation | O-prop-2-enyl-S-oxido-hexanethioate |

| Cytochrome P450 | Alkene Epoxidation | O-(oxiran-2-ylmethyl) hexanethioate |

| Glutathione S-transferases | Glutathione Conjugation | Glutathione-S-propyl hexanethioate conjugate |

Future Research Directions and Unaddressed Challenges in O Prop 2 Enyl Hexanethioate Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

Traditional methods for synthesizing thioesters, including O-prop-2-enyl hexanethioate, often involve the use of thiols, which are known for their unpleasant odor and potential to poison catalysts. nsf.govunibo.it Future research should prioritize the development of greener and more efficient synthetic routes that avoid these hazardous reagents and maximize atom economy.

Promising sustainable strategies that could be adapted for the synthesis of this compound include:

Electrochemical Synthesis: This method offers a metal-free and oxidant-free approach to thioester formation. Recent studies have demonstrated the electrochemical three-component reaction of elemental sulfur, α-keto acids, and diazoalkanes, which is highly atom-economical and chemoselective. rsc.orgrsc.orgdntb.gov.ua Adapting this to utilize a hexanoyl precursor and an allyl-containing component could provide a direct and environmentally friendly route to this compound.

Photocatalysis: Visible-light-mediated synthesis is another rapidly advancing area. organic-chemistry.org Photocatalytic methods can enable the use of abundant and non-toxic elemental sulfur or odorless disulfide compounds as the sulfur source. organic-chemistry.orgnus.edu.sg For instance, a three-component coupling of aldehydes, alkenes (such as propene), and elemental sulfur through direct photocatalyzed hydrogen atom transfer presents a highly atom- and step-economical pathway. acs.orgresearchgate.netorganic-chemistry.orgacs.org

Alternative Sulfur Sources: Moving away from thiols, research into alternative, odorless, and stable sulfur surrogates is crucial. unibo.it Arylsulfonyl chlorides and sodium thiosulfate are examples of such alternatives that have been successfully employed in thioester synthesis under transition-metal-free conditions. rsc.org

Table 1: Comparison of Emerging Sustainable Synthetic Methods for Thioesters

| Method | Key Features | Advantages | Potential for this compound Synthesis |

| Electrochemical Synthesis | Metal-free, oxidant-free, three-component reaction. rsc.orgrsc.org | High atom and step economy, mild conditions, broad substrate scope. | Direct synthesis from elemental sulfur and appropriate precursors. |

| Photocatalysis | Visible-light driven, utilizes elemental sulfur or disulfides. organic-chemistry.orgacs.org | Environmentally friendly, high functional group tolerance, applicable to complex molecules. | Three-component coupling of a hexanal derivative, propene, and sulfur. |

| Alternative Sulfur Sources | Employs odorless and stable sulfur surrogates like sodium thiosulfate. rsc.org | Avoids use of toxic and malodorous thiols, operational simplicity. | One-pot synthesis from a hexanoyl precursor and an allyl halide. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of the thioester, allyl, and hexanoate (B1226103) moieties in this compound offers a rich landscape for catalytic transformations. A significant challenge lies in developing catalysts that can selectively target one functional group without affecting the others.

Future research should focus on:

Nickel and Palladium Catalysis: Nickel- and palladium-based catalysts have shown great promise in various transformations of thioesters. nih.gov For this compound, these could be explored for:

Cross-coupling reactions: Nickel-catalyzed thiocarbonylation of arylboronic acids or palladium-catalyzed cascade Heck-type cyclization and carbonylation could be adapted to functionalize the molecule. rsc.orgacs.orgrsc.org